![molecular formula C9H11ClN2 B13036527 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13036527.png)
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C9H11ClN2 It is a derivative of pyrrolo[2,3-b]pyridine, characterized by the presence of a chlorine atom at the 6th position and two methyl groups at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3,3-dimethylbut-2-enenitrile with hydrazine hydrate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
化学反应分析
Types of Reactions
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrrolo[2,3-b]pyridines with different functional groups replacing the chlorine atom.
Oxidation Reactions: Major products are N-oxides and other oxidized derivatives.
Reduction Reactions: Products include dihydropyridine derivatives with reduced double bonds.
科学研究应用
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a scaffold in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Chemical Synthesis:
作用机制
The mechanism of action of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chlorine atom and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The compound may inhibit or activate specific pathways, depending on the target and the context of its use. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- 6-Chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine
- 6-Chloro-3,3-dimethyl-2,3-dihydro-4-azaindole
- 6-Chloro-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridine
Uniqueness
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
属性
分子式 |
C9H11ClN2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC 名称 |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-11-8-6(9)3-4-7(10)12-8/h3-4H,5H2,1-2H3,(H,11,12) |
InChI 键 |
ABQDJFNVNCAUEG-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C1C=CC(=N2)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![10-Bromo-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13036444.png)

![ethyl 4-fluoro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13036447.png)

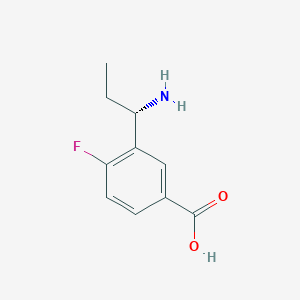
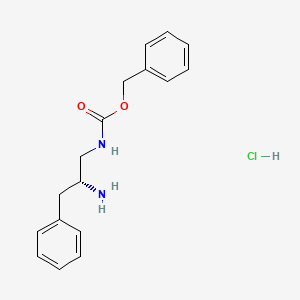
![(1R)-1-[2-Fluoro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13036464.png)
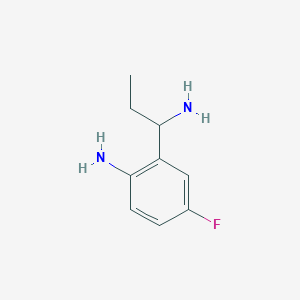
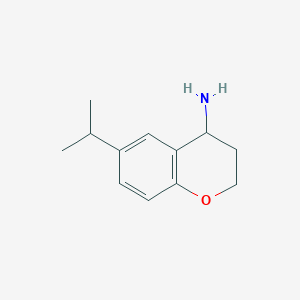
![6-Chloro-[3,3'-bipyridin]-2-amine](/img/structure/B13036475.png)

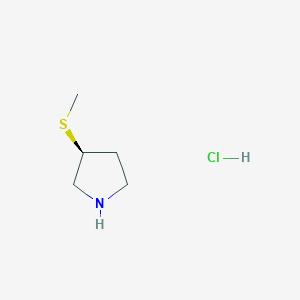
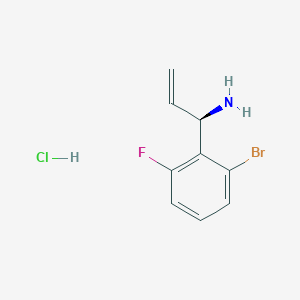
![2,5-Dibromo-6-methylbenzo[d]thiazole](/img/structure/B13036507.png)
